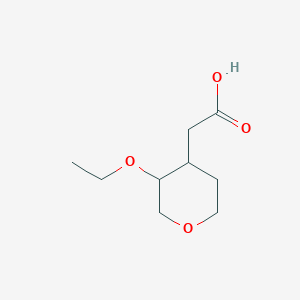

2-(3-Ethoxyoxan-4-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

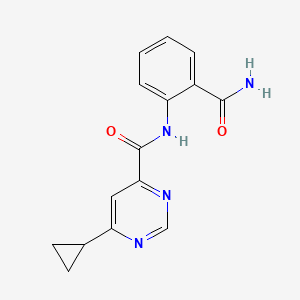

2-(3-Ethoxyoxan-4-yl)acetic acid is an organic compound with the molecular formula C9H16O4 . It contains a total of 29 bonds, including 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 2 aliphatic ethers .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 29 atoms, with 16 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms . It also contains a six-membered ring, a carboxylic acid group, a hydroxyl group, and two ether groups .Applications De Recherche Scientifique

Synthesis and Application in Bioconjugation

2-(3-Ethoxyoxan-4-yl)acetic acid and its derivatives are synthesized for various applications, predominantly in the field of bioconjugation and drug delivery. Frisch et al. (1996) synthesized derivatives of this compound, such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid and others, as thiol-reactive heterobifunctional reagents. These compounds are intended for incorporation into liposomal constructs used for immunization, utilizing hydrophilic polyoxyethylene chains as spacer arms to ensure good accessibility and reduce intrinsic immunogenicity. The ability to create stable thioether and bioreducible disulfide bonds with these compounds is considered crucial in the mechanism of antigen presentation by competent cells (Frisch, Boeckler, & Schuber, 1996).

Chiral Auxiliary and Stereochemistry Studies

The compound and its related structures are also used as chiral auxiliary compounds in stereochemistry. Majewska (2019) investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid for its potential as a versatile chiral phosphonic auxiliary, finding promising results in using the compound as chiral derivatizing agents for amines and alcohols. The separation of diastereomeric alcohols and amines using this compound was deemed satisfactory, highlighting its utility in stereochemical studies (Majewska, 2019).

Application in Organic Synthesis and Molecular Studies

In organic synthesis, derivatives of this compound are synthesized for various applications. For example, the synthesis and study of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid by Čačić et al. (2009) indicate the compound's significance in producing molecules with potential antibacterial activity (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Utility in Analytical Chemistry and Environmental Monitoring

This compound and its derivatives are also found in analytical applications. For instance, the identification of (2-ethoxyethoxy)acetic acid in the gas chromatographic analysis of urinary organic acids was an important discovery by Kamerling et al. (1977), suggesting the compound's role in metabolic or exogenous precursor studies (Kamerling, Durán, Bruinvis, Ketting, Wadman, de Groot, & Hommes, 1977).

Propriétés

IUPAC Name |

2-(3-ethoxyoxan-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-2-13-8-6-12-4-3-7(8)5-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYXWZURFHYWNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1COCCC1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2400847.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2400849.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2400851.png)

![6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2400860.png)

![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2400863.png)